molecular formula C18H22N6O B12241322 1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole

1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole

Cat. No.: B12241322
M. Wt: 338.4 g/mol
InChI Key: GZDRVYYRXCALOC-UHFFFAOYSA-N
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Description

1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

The synthesis of 1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole involves multiple steps, starting with the preparation of the core structures. The synthetic route typically includes:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-methyl-2-{5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

This compound’s unique combination of structural features and reactivity sets it apart from other similar compounds, making it a valuable subject of study in multiple scientific disciplines.

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

3-methyl-5-[[5-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C18H22N6O/c1-12-19-17(25-21-12)11-23-7-13-9-24(10-14(13)8-23)18-20-15-5-3-4-6-16(15)22(18)2/h3-6,13-14H,7-11H2,1-2H3

InChI Key

GZDRVYYRXCALOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)CN2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C

Origin of Product

United States

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